Potassium didodecyl phosphate

Description

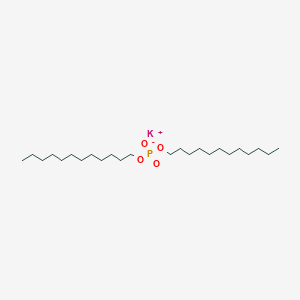

Structure

2D Structure

Properties

CAS No. |

19045-76-2 |

|---|---|

Molecular Formula |

C24H50KO4P |

Molecular Weight |

472.7 g/mol |

IUPAC Name |

potassium;didodecyl phosphate |

InChI |

InChI=1S/C24H51O4P.K/c1-3-5-7-9-11-13-15-17-19-21-23-27-29(25,26)28-24-22-20-18-16-14-12-10-8-6-4-2;/h3-24H2,1-2H3,(H,25,26);/q;+1/p-1 |

InChI Key |

YHHPCYZEOOYQKM-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCC.[K+] |

Isomeric SMILES |

CCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCC.[K+] |

Canonical SMILES |

CCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCC.[K+] |

Other CAS No. |

19045-76-2 |

Pictograms |

Corrosive; Irritant |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Didodecyl Phosphates

Pathways for the Synthesis of Dialkyl Phosphates and Their Salts

The fundamental approach to synthesizing potassium didodecyl phosphate (B84403) involves the creation of didodecyl hydrogen phosphate, which is then neutralized to form the corresponding potassium salt. The initial esterification is the most crucial step, with several established methods available.

Direct esterification is a primary route for producing dialkyl phosphates. This typically involves the reaction of a long-chain alcohol, such as dodecanol (B89629) (lauryl alcohol), with a phosphorylating agent. Common agents include phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and ortho-phosphoric acid (H₃PO₄). mdpi.comgoogleapis.com

One prevalent method involves the reaction of dodecanol with phosphorus pentoxide. researchgate.net This reaction is highly exothermic and often results in a mixture of mono- and didodecyl phosphate. The ratio of these products can be controlled by adjusting the molar ratio of the reactants, reaction temperature, and time. For instance, research has shown that reacting lauryl alcohol with P₂O₅ dispersed in machine oil at an 80°C for 4 hours, followed by hydrolysis, can yield a product mixture containing 66.12% monododecyl phosphate and 24.60% didodecyl phosphate. researchgate.net

Another approach is the direct esterification of dodecanol with ortho-phosphoric acid, often in the presence of a water-entraining agent like toluene (B28343) or xylene to drive the reaction to completion by removing the water byproduct. googleapis.comgoogle.com This method can be catalyzed by substoichiometric amounts of a basic compound, such as dimethyl cocosamine or potassium hydroxide (B78521). googleapis.com The reaction of 1.5 moles of n-dodecanol with 1.0 mole of o-phosphoric acid in the presence of a toluene entraining agent can be driven to yield the phosphate ester. googleapis.com

Once the didodecyl hydrogen phosphate (an acidic phosphate ester) is formed, the final step is a simple acid-base neutralization to produce the potassium salt. This is achieved by reacting the acidic ester with a potassium base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), in a suitable solvent.

Table 1: Comparison of Direct Esterification Methods for Dodecyl Phosphates

| Phosphorylating Agent | Typical Alcohol Reactant | Key Reaction Conditions | Primary Products | Reference |

|---|---|---|---|---|

| Phosphorus Pentoxide (P₂O₅) | Lauryl Alcohol (Dodecanol) | Molar ratio of alcohol to P₂O₅ is ~2.0; Temperature: 80°C; Time: 4h; Followed by hydrolysis. | Mixture of monododecyl and didodecyl phosphate. researchgate.net | researchgate.net |

| ortho-Phosphoric Acid (H₃PO₄) | n-Dodecanol | Requires a water-entraining agent (e.g., toluene); often uses a basic catalyst. googleapis.comgoogle.com | Mixture of mono- and diesters. | googleapis.comgoogle.com |

| Phosphorus Oxychloride (POCl₃) | Alcohol | Reaction of two equivalents of alcohol with POCl₃ followed by basic hydrolysis. rug.nl | Dialkyl phosphates; can lead to saponification with long-chain alcohols. rug.nl | rug.nl |

The controlled synthesis of amphiphilic phosphate structures like potassium didodecyl phosphate is essential for creating materials with predictable self-assembly behaviors, such as forming vesicles or micelles. Control is exerted by precisely defining the molecule's hydrophilic head and hydrophobic tails. tandfonline.com The synthesis of amphiphilic polyphosphate graft copolymers, for example, demonstrates how adjusting the density of hydrophobic groups (like cholesteryl esters) and hydrophilic chains can be achieved through controlled polymerization techniques like ring-opening polymerization (ROP). acs.org

For discrete molecules like didodecyl phosphate, control is achieved by optimizing the esterification reaction to maximize the yield of the desired dialkyl species over the monoalkyl or trialkyl versions. rug.nl The use of protecting groups and stepwise synthesis offers a higher degree of control, albeit through a more complex process. This allows for the creation of well-defined amphiphiles that are crucial for mimicking biological membranes and for applications in drug delivery. rug.nlmdpi.com The amphiphilic nature of these molecules can be tuned by altering the structure of spacer groups between the phosphate and the polymerizable group in polymeric systems. tandfonline.com Furthermore, the self-assembly of short amphiphilic peptides can be influenced by phosphate ions, which can tune the aggregation and templating of other materials, demonstrating the importance of controlling these structures. rsc.org

Derivatization and Functionalization Strategies for Enhanced Properties

Once the basic dialkyl phosphate structure is synthesized, it can be further modified to enhance its properties for specific applications. These strategies focus on altering either the long hydrocarbon chains or the phosphate headgroup.

Modification of the hydrophobic tail of a phosphate ester is typically accomplished by selecting a functionalized alcohol as the starting material for the synthesis. Instead of using simple n-dodecanol, an alcohol with pre-existing functional groups, branching, or unsaturation can be used. This approach allows for the incorporation of desired features into the hydrophobic region of the molecule. For instance, siRNAs have been modified with hydrophobic phosphate triester tails to improve their properties. nih.gov While this example relates to triesters, the principle of using a modified alcohol in the initial synthesis is directly applicable to dialkyl phosphates. The properties of phosphate esters can be significantly altered by the type of alcohol used as the raw material. researchgate.net This includes using branched-chain alkyls, alkyl aryl groups, or fluoroalkyl groups to impart specific characteristics. google.com

Didodecyl hydrogen phosphate is an excellent precursor for headgroup modifications due to its acidic proton. This proton can be removed by a base, and the resulting anion can react with various electrophiles, although the most common reaction is simple salt formation.

More complex headgroup functionalization often involves multi-step synthetic routes. For example, in the synthesis of phospholipid analogs, a phosphonate (B1237965) intermediate can be reacted with different alcohol-containing moieties to introduce varied polar head groups. mdpi.com This strategy allows for the creation of molecules with different steric and polarity characteristics. For instance, the choline (B1196258) group in a phospholipid can be substituted with ethanolamine (B43304) or other structures to study structure-activity relationships. mdpi.com Similarly, poly(alkylene H-phosphonate)s offer a versatile platform for introducing various modifications at the phosphorus center through different reaction schemes, creating carriers for biomedical applications. mdpi.com This highlights the potential of using the dialkyl hydrogen phosphate as a key intermediate for building a variety of functional headgroups beyond a simple potassium salt.

Green Chemistry Considerations in Phosphate Ester Synthesis

Traditional methods for synthesizing phosphate esters often rely on harsh reagents and solvents. organic-chemistry.org Green chemistry principles aim to address these issues by developing more sustainable and environmentally benign synthetic protocols. acs.orgsemanticscholar.org

Key areas of innovation include:

Alternative Catalysts and Solvents: Research has focused on replacing toxic and volatile organic solvents. An efficient protocol for synthesizing benzyl (B1604629) phosphonates has been developed using a benign KI/K₂CO₃ catalytic system in PEG-400 as a recyclable solvent, avoiding volatile and toxic alternatives. frontiersin.org Bifunctional ionic liquids have also been shown to act as both a catalyst for esterification and as a lubricant additive, simplifying the process and reducing waste. rsc.org

Alternative Energy Sources: Visible-light photoredox catalysis has emerged as a mild and efficient method for generating phosphate esters. This approach uses light to drive the reaction, often at room temperature, avoiding the need for high-energy inputs and toxic reagents. organic-chemistry.org

Atom Economy: Direct esterification methods are being developed to improve atom economy. rsc.org Prebiotic chemistry research has also demonstrated that phosphate esters can be synthesized by simply heating an alcohol and a phosphorus source in a deep eutectic solvent, a type of green solvent system. nih.gov These dehydration reactions are relevant to green chemistry by offering simpler, solvent-minimal pathways. nih.gov

Table 2: Comparison of Traditional vs. Green Synthesis Approaches

| Aspect | Traditional Method | Green Alternative | Reference |

|---|---|---|---|

| Catalyst/Reagents | Often uses moisture-sensitive and toxic reagents like POCl₃. rug.nlorganic-chemistry.org | KI/K₂CO₃, ionic liquids, organocatalysts. frontiersin.orgrsc.orgrsc.org | rug.nlorganic-chemistry.orgfrontiersin.orgrsc.orgrsc.org |

| Solvent | Volatile organic compounds (VOCs) like toluene or chlorinated solvents. googleapis.commdpi.com | Polyethylene (B3416737) glycol (PEG-400), deep eutectic solvents, or solvent-free conditions. semanticscholar.orgfrontiersin.orgnih.gov | googleapis.commdpi.comsemanticscholar.orgfrontiersin.orgnih.gov |

| Energy Source | High temperatures, often requiring reflux. researchgate.netgoogleapis.com | Visible light (photocatalysis), room temperature reactions. organic-chemistry.orgfrontiersin.org | researchgate.netgoogleapis.comorganic-chemistry.orgfrontiersin.org |

Self Assembly Phenomena and Supramolecular Architectures of Potassium Didodecyl Phosphate Systems

Principles of Amphiphilic Self-Organization in Solution

In an aqueous environment, amphiphilic molecules like potassium didodecyl phosphate (B84403) arrange themselves to shield their hydrophobic tails from water, a process driven by the hydrophobic effect. nih.gov This self-assembly leads to the formation of various aggregate structures, from simple spherical micelles to more complex lamellar and vesicular systems. science.govnih.gov The final architecture is largely determined by the geometry of the surfactant molecule, often described by the critical packing parameter. acs.org This parameter relates the volume of the hydrophobic tail, the area of the hydrophilic headgroup at the aggregate-water interface, and the length of the tail. acs.org Double-chain surfactants like didodecyl phosphate typically favor the formation of bilayer structures, such as vesicles, due to the larger volume of their hydrophobic portion compared to the headgroup area. 20.210.105

The self-assembly process is not limited to a single structure but can result in a diverse range of morphologies, including lamellar phases, cylindrical aggregates, and vesicles. science.govaalto.fi For instance, in complexes with certain polypeptides, didodecyl phosphate has been shown to form well-ordered lamellar self-assemblies, with the polypeptide forming beta-sheets separated by layers of the alkyl chains. science.gov These phenomena highlight the versatility of didodecyl phosphate in creating precise supramolecular architectures. aalto.fi

A fundamental characteristic of any surfactant is its Critical Micelle Concentration (CMC), defined as the concentration above which individual surfactant molecules (unimers) begin to associate into larger aggregates, or micelles. acs.orgwikipedia.org Below the CMC, the surfactant primarily exists as monomers in the solution and at the air-water interface. wikipedia.org Once the CMC is reached, further addition of the surfactant leads to the formation of more micelles, while the monomer concentration remains relatively constant. wikipedia.org

The CMC can be determined experimentally by monitoring a physical property of the solution that changes abruptly at the point of micelle formation. Common methods include:

Surface Tensiometry: The surface tension of the solution decreases as surfactant concentration increases, but it plateaus at and above the CMC. wikipedia.org

Conductometry: For ionic surfactants like potassium didodecyl phosphate, the electrical conductivity of the solution changes its slope at the CMC due to the different mobility of micelles compared to free ions. acs.orgiaea.org

Fluorescence Spectroscopy: Using a fluorescent probe like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) that preferentially partitions into the hydrophobic core of micelles, the CMC can be identified by a sharp increase in fluorescence intensity or polarization. acs.orgnih.gov

Several factors can influence the CMC of this compound.

| Modulating Factor | Effect on CMC | Rationale |

| Electrolytes (Salts) | Decrease | The addition of salts, particularly those with a common counterion (K+), screens the electrostatic repulsion between the negatively charged phosphate headgroups. This reduces the opposition to aggregation, favoring micelle formation at a lower concentration. wikipedia.orgiaea.orgacs.org |

| Temperature | Variable | The effect of temperature on CMC is complex. It can influence both the hydration of the hydrophilic headgroup and the solubility of the hydrophobic tail. The relationship is often non-monotonic, with a minimum CMC observed at a specific temperature. researchgate.netresearchgate.net |

| Alkyl Chain Length | Decrease | Increasing the length of the hydrophobic alkyl chains (e.g., from didodecyl to tetradecyl) makes the surfactant more hydrophobic, thus providing a stronger driving force for micellization and lowering the CMC. wikipedia.org |

| Organic Additives | Variable | The presence of organic solutes can either increase or decrease the CMC depending on how they affect water structure and where they partition within the micellar system. researchgate.netrug.nl |

For example, studies on monopotassium monododecyl phosphate, a closely related single-chain surfactant, have shown a CMC of approximately 20 mM in aqueous solution. nih.gov The principles governing its behavior are directly applicable to the didodecyl analogue, although the double-chain structure of this compound significantly influences its aggregation properties.

While single-chain surfactants often form spherical micelles just above the CMC, double-chain surfactants or systems under specific conditions can form more complex, anisotropic (non-spherical) aggregates. These include elongated, flexible wormlike (or cylindrical) micelles and even interconnected branched networks. nih.govresearchgate.net

The transition from spherical to wormlike micelles is typically induced by factors that alter the effective packing parameter of the surfactant. This can be achieved by:

Increasing Salt Concentration: Adding an electrolyte screens the electrostatic repulsion between headgroups, allowing them to pack more closely. This change in effective headgroup area favors a more cylindrical geometry, promoting the one-dimensional growth of spherical micelles into long, wormlike structures. researchgate.netbohrium.com

Temperature Changes: For some systems, increasing the temperature can affect headgroup hydration and packing, leading to a transition to wormlike micelles. nih.gov

Further changes in conditions can lead to the formation of branched networks. researchgate.net In some surfactant systems, an increase in salt concentration beyond that required for wormlike micelle formation can induce branching. researchgate.net These branched points can act as stress relaxation pathways, affecting the rheological properties of the solution. nist.gov

In a related system, organogels formed from aluminum didodecyl phosphate in a nonpolar solvent (decane) were found to consist of locally cylindrical, molecularly thin aggregates. nist.gov With an excess of the surfactant, these systems behaved like entangled networks of wormlike micelles. nist.gov The introduction of excess aluminum was proposed to create localized branch points in the aggregates, leading to the formation of a connected gel network. nist.gov This demonstrates that the fundamental tendency of didodecyl phosphate to form cylindrical aggregates can be harnessed to create complex, structured materials.

Vesicle and Bilayer Membrane Formation

Due to their double-chain structure, dialkyl phosphates like this compound are particularly adept at forming bilayer membranes. 20.210.105 A bilayer is a two-molecule-thick sheet where the hydrophobic tails of each layer face inward, shielded from the water, while the hydrophilic phosphate heads face outward into the aqueous environment. These planar bilayers can close upon themselves to form spherical, hollow structures known as vesicles. 20.210.105mdpi.com Vesicles are essentially microscopic sacs enclosing a small volume of the aqueous solvent, separated from the bulk solution by a continuous bilayer membrane. The formation of vesicles from synthetic amphiphiles like didodecyl phosphate is a general physicochemical phenomenon, demonstrating that such structures are not exclusive to biological lipids. 20.210.105

The formation of vesicles, or vesiculation, from didodecyl phosphate systems can occur through various mechanisms depending on the preparation method and solution conditions. Research on the closely related monopotassium monododecyl phosphate (MAP-12K) has provided intriguing insights into these processes. It was observed that vesicle aggregates form at very low concentrations (1.2 mM), well below the concentration where micelles typically appear (20 mM). nih.gov In this specific system, the vesicles were found to spontaneously transition into micelles as the concentration was increased to the CMC. nih.gov This suggests a dynamic equilibrium where vesicles are the preferred structure in highly dilute solutions, while micelles become more stable at higher concentrations.

For double-chain dialkyl phosphates, stable vesicle formation is more common. The process often involves starting with a dry film of the amphiphile, which is then hydrated with an aqueous buffer. acs.org Agitation, sonication, or extrusion through membranes with defined pore sizes is then used to break down larger multilamellar structures into smaller, often unilamellar (single-bilayer), vesicles. acs.org The stability and morphology of the resulting vesicles are highly dependent on factors like pH. The protonation state of the phosphate headgroup is critical; stable bilayers often require a balance of protonated and deprotonated states to facilitate stabilizing hydrogen bonds between adjacent headgroups. mdpi.comacs.org

The bilayer membranes formed by didodecyl phosphate are not static structures but are dynamic, fluid assemblies. The physical state of the bilayer is highly dependent on temperature. Like natural phospholipids, didodecyl phosphate vesicles exhibit a gel-to-liquid crystalline phase transition, characterized by a transition temperature (Tm). acs.org Below the Tm, the dodecyl hydrocarbon chains are in a tightly packed, ordered, all-trans conformation, resulting in a gel-like, less fluid membrane. Above the Tm, the chains "melt" into a more disordered, liquid-crystalline state with increased conformational freedom (more gauche rotamers), resulting in a more fluid membrane. acs.org

The negatively charged surface of vesicles composed of this compound makes them highly sensitive to the presence of cations in the solution, particularly divalent cations like calcium (Ca2+). These cations can induce both the aggregation (clumping together) and fusion of vesicles. acs.orgacs.org

The process generally occurs in two steps:

Aggregation: Divalent cations can act as bridges between the negatively charged phosphate headgroups of adjacent vesicles. This electrostatic interaction neutralizes the surface charge, overcomes the repulsive forces that keep the vesicles separate, and leads to the formation of large aggregates. acs.orgresearchgate.net

Fusion: Following aggregation, the close apposition of the vesicle membranes can lead to their merger, a process known as fusion. This involves the rearrangement of the bilayer structures at the point of contact to form a single, larger vesicle, resulting in the mixing of the contents and lipids of the original vesicles. acs.org

Research has specifically demonstrated the Ca2+-mediated fusion of didodecyl phosphate vesicles. acs.orgacs.org The efficiency and rate of this fusion are dependent on several factors, including the concentration of Ca2+ and the physical state of the membrane. For instance, membrane fluidity plays a key role; fusion is often enhanced when the membrane is in the more dynamic liquid-crystalline state (above its Tm). acs.orgacs.org

The table below summarizes the observed effects of different types of cations on didodecyl phosphate and similar anionic vesicle systems.

| Cation Type | Example Cation(s) | Observed Effect(s) | Mechanism |

| Monovalent | Na+, K+ | Primarily charge screening. High concentrations can lower the threshold for divalent cation-induced fusion by reducing electrostatic repulsion and increasing vesicle size. nih.gov | General shielding of negative surface charges, reducing inter-vesicle repulsion. nih.gov |

| Divalent | Ca2+, Mg2+ | Strong induction of both aggregation and fusion. acs.orgacs.orgnih.gov | Cations form ionic bridges between phosphate headgroups on adjacent vesicles, neutralizing charge and promoting close contact necessary for membrane merger. acs.orgresearchgate.net |

| Proton | H+ (low pH) | Can induce fusion, particularly around the effective pKa of the phosphate group. acs.org | Protonation of the phosphate headgroup reduces its negative charge and inter-headgroup repulsion, while also promoting direct hydrogen bonding, which can facilitate fusion. acs.orguts.edu.au |

Furthermore, studies have shown that the presence of polymers like poly(ethylene glycol) can modulate the effects of calcium, either promoting or inhibiting fusion depending on the polymer's molecular weight and concentration. acs.orgnih.gov This highlights the complex interplay of forces that govern the stability and interactions of didodecyl phosphate vesicular assemblies.

Organogelation and Viscoelastic Network Formation

The self-assembly of this compound and related dialkyl phosphate systems in non-polar organic solvents can lead to the formation of organogels. These materials are characterized by a three-dimensional network of self-assembled structures that immobilize the solvent, resulting in a semi-solid, jelly-like consistency. The formation and properties of these viscoelastic networks are highly sensitive to the chemical environment, including the solvent, the presence of coordinating species like metal ions, and the stoichiometry of the components.

Supramolecular Gelation Mechanisms in Non-Aqueous Solvents

The gelation of non-aqueous solvents by low-molecular-weight gelators (LMWGs) like dialkyl phosphates is a phenomenon driven by supramolecular chemistry. researchgate.netacs.org The process relies on the self-assembly of the gelator molecules into extended, three-dimensional networks through specific, non-covalent interactions. acs.org For organophosphate systems, key driving forces for aggregation and network formation include hydrogen bonding and van der Waals interactions. researchgate.net

In systems involving metal-alkali phosphates, the mechanism is often more complex than simple aggregation. For instance, in organogels formed by reacting didodecyl phosphoric acid with aluminum isopropoxide in decane (B31447), the fundamental self-assembled structures are long, cylindrical (rod-like) aggregates. nist.gov These aggregates feature an aluminum core surrounded by the didodecyl phosphate molecules. nist.gov The stability of these cylindrical structures is proposed to arise from the dialkyl phosphate groups forming bridges between adjacent aluminum ions. nist.gov

Influence of Metal Ions and Component Stoichiometry on Gel Rheology and Structure

The rheological properties and structure of didodecyl phosphate organogels are exceptionally sensitive to the presence of metal ions and the precise ratio of the components. nist.govsci-hub.se This sensitivity allows for fine-tuning of the material's properties from a viscous liquid to a robust physical gel. sci-hub.se

In a well-studied system using aluminum isopropoxide and didodecyl phosphoric acid in decane, the ratio of aluminum to phosphate (Al/P) is a critical parameter controlling the gel's characteristics. nist.gov The neutral salt has a stoichiometric Al/P ratio of 1:3. nist.gov Deviations from this ratio have a profound effect on the system's rheology and structure.

Excess Surfactant (Al/P < 1:3): When didodecyl phosphate is in excess, the system behaves as an entangled network of transient, wormlike micelles. It exhibits Maxwellian rheology, characteristic of viscoelastic fluids where stress relaxes through a single dominant mechanism. nist.gov

Stoichiometric Equivalence (Al/P ≈ 1:3): Near the 1:3 stoichiometric ratio, a significant transition occurs. There is a sharp increase in the system's relaxation time, indicating the formation of a more connected, stable network characteristic of a physical gel. nist.gov

Excess Aluminum (Al/P > 1:3): The introduction of excess aluminum is believed to create localized branch points in the cylindrical aggregates. nist.gov These branches act as long-lived cross-links, dramatically slowing down the stress relaxation processes like reptation that are available to unbranched chains. This leads to the formation of a stable gel network. nist.gov However, a large excess of aluminum can cause the network to become more compact, forcing out excess solvent and leading to phase separation into a gel and a non-viscoelastic liquid. nist.gov

The influence of component stoichiometry on the zero-shear viscosity and relaxation time of a 1 wt% didodecyl phosphate/aluminum isopropoxide gel in decane is summarized below.

| Al:P Ratio | Zero-Shear Viscosity (Pa·s) | Relaxation Time (s) | Rheological Behavior |

| 0.5:3 | ~1 | ~0.1 | Viscous Newtonian liquid sci-hub.se |

| 0.8:3 | ~10 | ~1 | Maxwellian fluid nist.gov |

| 1.0:3 | ~100 | ~10 | Transition to gel-like nist.gov |

| 1.2:3 | >1000 | >1000 | Strong physical gel nist.gov |

| 1.35:3 | High | Very Long | Phase-separated gel nist.gov |

The addition of other complexing agents further modifies the gel structure. For example, introducing the bulky bis(2-ethylhexyl) phosphoric acid disrupts the packing around the aluminum centers, weakening the transition to a physical gel and ultimately suppressing gelation at higher concentrations. nih.gov Conversely, adding monododecyl phosphate can shift the composition at which the gel transition occurs while simultaneously improving the long-term stability of the gel. nih.gov These findings underscore the critical role that molecular geometry and coordination chemistry play in defining the macroscopic properties of these supramolecular materials. nih.gov

Transient Network Formation and Viscoelastic Properties

The viscoelasticity of didodecyl phosphate organogels arises from the dynamics of the self-assembled network. sci-hub.se In many cases, particularly away from the ideal gel state, the network is transient, meaning its connections are not permanent and can break and reform over time. nist.gov

In systems with an excess of the didodecyl phosphate surfactant (e.g., Al/P < 1:3), the aggregates behave like "living polymers" or wormlike micelles. nist.gov They form an entangled network, but stress can be relaxed through mechanisms such as reptation (snake-like movement of a chain through the network) or by the reversible breaking and recombination of the aggregates. nist.gov This transient nature results in Maxwellian viscoelastic behavior, where the material flows over long timescales. nist.gov

The transition to a more permanent or "physical" gel occurs when the lifetime of the network connections becomes very long. nist.gov As seen with excess aluminum, the formation of branch points creates a network where stress relaxation is significantly hindered. nist.gov While these branch points are considered long-lived, they are still formed by non-covalent, self-assembled interactions, distinguishing them from chemically cross-linked permanent gels. nist.gov The concept of using chemical energy to drive the transient formation and dissociation of phosphate-based aggregates has also been explored, highlighting the dynamic potential of these systems. chemrxiv.org The ability to tune the lifetime of network connections, from transient to long-lived, allows for precise control over the viscoelastic properties, from fluid-like to solid-like behavior. nist.gov

Interfacial Science and Adsorption Characteristics

Adsorption at Fluid-Fluid Interfaces (Liquid/Gas, Liquid/Liquid)

The presence of potassium didodecyl phosphate (B84403) at the boundary between two immiscible fluids, such as a liquid and a gas (e.g., water-air) or two immiscible liquids (e.g., water-oil), significantly alters the properties of that interface. This is due to the amphiphilic nature of the surfactant molecule, which possesses a hydrophilic phosphate head group and a hydrophobic didodecyl tail.

Equilibrium and Dynamic Interfacial Tension Measurements

The accumulation of potassium didodecyl phosphate at a fluid-fluid interface leads to a reduction in the interfacial tension (IFT). Equilibrium is reached when the surfactant molecules have arranged themselves at the interface to minimize the free energy of the system. Tensiometric data are commonly used to analyze the adsorption of ionic surfactants at water-gas and water-oil interfaces. researchgate.net

Dynamic interfacial tension measurements capture the change in IFT over time as surfactant molecules diffuse from the bulk solution and adsorb at the interface. This process continues until an equilibrium value is reached. The rate at which this equilibrium is achieved is dependent on factors such as the surfactant concentration in the bulk phase. psu.edu For instance, the time required to reach equilibrium surface tension generally decreases as the surfactant concentration increases. researchgate.net

The effectiveness of a surfactant in reducing interfacial tension is often characterized by its critical micelle concentration (CMC). Below the CMC, increasing the surfactant concentration leads to a progressive decrease in surface tension. However, once the CMC is reached, the interface becomes saturated with surfactant molecules, and further additions of the surfactant lead to the formation of micelles in the bulk solution, with the interfacial tension remaining relatively constant. uomustansiriyah.edu.iq

Kinetics of Adsorption and Molecular Packing at Interfaces

The kinetics of adsorption describe the rate at which surfactant molecules move to and arrange themselves at an interface. This process can be influenced by several factors, including diffusion of the surfactant to the interface and the energy barrier for adsorption. For many surfactants, the adsorption process at an air/water interface is a mixed diffusion-kinetic adsorption mechanism. researchgate.net

The arrangement of this compound molecules at an interface, known as molecular packing, is crucial in determining the properties of the interfacial layer. The dual hydrophobic chains of the didodecyl phosphate group influence how tightly these molecules can pack together. The cross-sectional area of the hydrophobic tails can limit the number of molecules that can be exposed at the interface. researchgate.net

The structure of the adsorbed layer can be complex. For some phosphate-containing surfactants, such as sodium dodecyl phosphate, strong adsorption to surfaces like aluminum oxide can lead to the formation of bilayers. researchgate.net The packing of surfactant molecules at the interface is also influenced by the presence of counterions in the solution, which can affect the electrostatic repulsion between the charged head groups. researchgate.net

Adsorption on Solid-Liquid Interfaces

The interaction of this compound with solid surfaces is critical in applications such as dispersion of particles in a liquid medium. The adsorption process at the solid-liquid interface is governed by the chemical nature of both the surfactant and the solid substrate.

Interactions with Inorganic Substrates (e.g., metal oxides, ceramic particles like BaTiO3)

This compound can strongly interact with inorganic substrates like metal oxides and ceramic particles. For instance, phosphate esters are common anchoring groups for organic dispersants used in barium titanate (BaTiO3) suspensions for applications like multi-layered ceramic capacitors. researchgate.net The phosphate head group can chemically adsorb onto the surface of particles like BaTiO3. researchgate.net

Studies have shown that the adsorption behavior is dependent on the specific surface termination of the substrate. For example, density functional theory (DFT) calculations have revealed that the BaTiO3(011)-BaTiO surface is particularly active for the adsorption of phosphate esters. researchgate.net The adsorption of didodecyl hydrogen phosphate (DHP), a related compound, on BaTiO3 surfaces has been investigated to understand its role as a dispersant. researchgate.netresearchgate.net

The adsorption of similar phosphate-containing surfactants, like sodium dodecyl phosphate, has been studied on aluminum oxide surfaces, where strong adsorption and the formation of bilayer structures have been observed. researchgate.net

Role as Dispersants and Surface Modifiers in Colloidal Dispersions

The adsorption of this compound onto solid particles in a liquid can modify the surface properties of the particles, preventing them from aggregating and settling. This function as a dispersant is vital in creating stable colloidal dispersions. By adsorbing onto the particle surfaces, the surfactant can provide a steric or electrostatic barrier that keeps the particles separated. researchgate.net

In the context of BaTiO3 slurries, phosphate esters like didodecyl hydrogen phosphate act as dispersants, affecting the microstructure and rheology of the slurry. researchgate.netresearchgate.net This surface modification is crucial for achieving a uniform dispersion of the ceramic particles, which is essential for the performance of the final ceramic product.

Influence on Slurry Microstructure and Rheological Behavior

The adsorption of this compound has a profound impact on the microstructure and flow properties (rheology) of slurries. The effectiveness of a dispersant in reducing the viscosity of a slurry is a key performance indicator. researchgate.net

Advanced Characterization Techniques in Supramolecular and Colloidal Chemistry

Spectroscopic Probes for Molecular Structure and Dynamics

Spectroscopic techniques are indispensable for probing the local chemical environment and bonding within potassium didodecyl phosphate (B84403) aggregates. They offer high sensitivity to changes in molecular structure and intermolecular interactions.

31P Nuclear Magnetic Resonance (NMR) Spectroscopy for Headgroup Environment

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a powerful and direct method for investigating the phosphate headgroup of potassium didodecyl phosphate. nih.govmdpi.com The ³¹P nucleus has a natural abundance of 100% and a high gyromagnetic ratio, providing excellent NMR sensitivity. mdpi.com The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its local electronic environment, making it an ideal probe for changes in headgroup hydration, ion binding, and packing in self-assembled structures like micelles or vesicles. nih.gov

The interaction of the phosphate group with counterions, such as the potassium ion, and surrounding water molecules influences the shielding of the phosphorus nucleus, leading to changes in its resonance frequency. nih.gov For instance, the formation of aggregates would be expected to produce a chemical shift distinct from that of isolated monomers in solution. Furthermore, changes in the ³¹P NMR signal can indicate phase transitions, such as the sphere-to-rod transition of micelles. While specific data for this compound is not prevalent, the principles are well-established for phosphate-containing compounds. rsc.orgnih.gov The chemical shift can distinguish between different phosphorus-containing species that might be present in a sample. nih.govchemrxiv.org

Table 1: Typical ³¹P NMR Chemical Shift Ranges for Phosphate Species

| Phosphate Functional Group | Typical Chemical Shift Range (ppm) |

|---|---|

| Phosphate Diesters (e.g., phospholipids) | +2.0 to -6.0 |

| Orthophosphate | +5.0 to -5.0 |

| Pyrophosphate | -8.5 to -13.5 |

Data sourced from environmental and biological NMR studies, providing a general reference for phosphate environments. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy for Chemical Bonding Analysis

Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of chemical bonds within a molecule. For this compound, FTIR is used to analyze the state of the phosphate headgroup and the conformation of the dodecyl hydrocarbon tails. Specific absorption bands correspond to the stretching and bending vibrations of characteristic functional groups.

Key vibrational bands for this compound include:

P=O stretching: The frequency of the phosphoryl stretch is sensitive to hydrogen bonding and coordination with the potassium cation. Changes in this region can signify alterations in the headgroup's local environment.

P-O-C stretching: These vibrations provide information about the conformation of the ester linkages connecting the phosphate headgroup to the alkyl chains.

C-H stretching: The symmetric (ν_s(CH₂)) and asymmetric (ν_as(CH₂)) stretching modes of the methylene (B1212753) groups in the dodecyl tails, typically found around 2850 cm⁻¹ and 2920 cm⁻¹, respectively, are sensitive to the conformational order (trans/gauche ratio) of the chains. In a highly ordered, crystalline-like state, these frequencies are lower than in a disordered, liquid-like state. This allows FTIR to monitor phase transitions and the packing density of the alkyl tails within aggregates.

Table 2: Expected Characteristic FTIR Absorption Bands for Dialkyl Phosphates

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Structural Information |

|---|---|---|

| C-H Asymmetric Stretch | ~2920 | Alkyl chain order/packing |

| C-H Symmetric Stretch | ~2850 | Alkyl chain order/packing |

| P=O Stretch | ~1200 - 1260 | Headgroup hydration and ion-binding |

| P-O-C Stretch | ~1000 - 1050 | Conformation of the headgroup-tail linkage |

This table is based on general data for diorganophosphates and related surfactants. mdpi.com

Scattering Methods for Structural Elucidation

Scattering techniques are paramount for determining the size, shape, and hierarchical organization of the nano-to-micron scale structures formed by this compound in solution.

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) for Nano-scale Architectures

SAXS and SANS are powerful techniques for characterizing the structure of matter on a length scale from approximately 1 to 100 nanometers. nih.gov They are ideal for studying the size, shape, and internal structure of micelles, vesicles, and other aggregates formed by surfactants like this compound. core.ac.ukresearchgate.net In these experiments, a beam of X-rays or neutrons is scattered by the sample, and the resulting scattering pattern provides information about the electron density (SAXS) or scattering length density (SANS) fluctuations within the system. nih.gov

By analyzing the scattering intensity as a function of the scattering vector (q), one can determine:

Characteristic Dimensions: Key parameters such as the radius of a spherical micelle, the cross-sectional radius of a cylindrical micelle, or the thickness of a lipid bilayer can be calculated by fitting the data to appropriate mathematical models.

Inter-aggregate Interactions: At higher concentrations, peaks in the scattering pattern can reveal information about the spatial arrangement and interactions between neighboring aggregates.

A combined SAXS and SANS study can be particularly insightful. researchgate.net Because X-rays are scattered by electrons and neutrons are scattered by atomic nuclei, they have different sensitivities to different atoms. This difference in "contrast" can be exploited, for example, to distinguish the hydrocarbon core of a micelle from its hydrated phosphate headgroup shell and to determine the distribution of counterions (like potassium) around the aggregates. researchgate.net

Microscopy and Imaging for Morphological Analysis

Direct visualization techniques provide qualitative and quantitative information on the shape and surface features of self-assembled structures, complementing the ensemble-averaged data from scattering methods.

Microscopy techniques such as Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) allow for the direct imaging of individual aggregates. For structures in a liquid environment, cryo-TEM is often employed. In this method, the sample is rapidly vitrified (frozen without crystallization), preserving the native morphology of the aggregates in solution for imaging under high vacuum. acs.org Cryo-TEM can reveal the shape (e.g., spherical, worm-like) and size distribution of micelles or confirm the formation of unilamellar or multilamellar vesicles. acs.orgdatapdf.com

Atomic Force Microscopy (AFM) can be used to image the morphology of this compound aggregates adsorbed onto a solid substrate. The technique uses a sharp tip to scan the surface, generating a three-dimensional topographical map with nanoscale resolution. mdpi.com AFM can reveal the structure of adsorbed layers, such as flattened vesicles or hemicylindrical micelles, and provide measurements of their height and width. This is particularly useful for understanding how the surfactant interacts with surfaces.

Table 4: Comparison of Microscopy Techniques for Morphological Analysis

| Technique | Information Provided | Sample Environment | Resolution |

|---|---|---|---|

| Cryo-Transmission Electron Microscopy (Cryo-TEM) | Direct visualization of aggregate shape and size (e.g., vesicles, micelles). Internal structure like lamellarity. | Vitrified liquid | ~1-2 nm |

| Atomic Force Microscopy (AFM) | High-resolution 3D surface topography of adsorbed aggregates. Can operate in liquid. | Air or Liquid | ~1-5 nm lateral, <1 nm vertical |

Atomic Force Microscopy (AFM) of Self-Assembled Structures and Films

Atomic Force Microscopy (AFM) is a powerful tool for visualizing the topography of surfaces at the nanoscale, making it ideal for studying the self-assembled structures of this compound. AFM has been employed to characterize thin films and individual aggregates, providing insights into their morphology and dimensions.

When organized into Langmuir-Blodgett (LB) films, which are created by transferring a monolayer of molecules from an air-water interface to a solid substrate, AFM can reveal the film's uniformity and density. saske.skupc.edumdpi.com For instance, composite LB films containing similar molecules have shown a tendency to form dense aggregates with heights of approximately 10 nm. mdpi.com The structure and properties of these films are highly dependent on factors such as the subphase pH, temperature, and surface pressure during deposition. psu.edu

In the study of fibrillar aggregates formed by related bioinspired hybrids, AFM has been used to determine the dimensions of self-assembled fibers. For example, fibers with observed widths of 11 ± 2 nm and heights of 2.4 ± 0.4 nm have been characterized. beilstein-journals.org This level of detail allows for the development of models for the molecular arrangement within the aggregates, such as the formation of double-layer β-sheet structures. beilstein-journals.org

Table 1: Representative AFM Data for Self-Assembled Structures

| Sample Type | Observed Feature | Width (nm) | Height (nm) |

|---|---|---|---|

| Langmuir-Blodgett Film | Dense Aggregates | - | ~10 mdpi.com |

Electron Microscopy (TEM, SEM) for Aggregate Morphology

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are indispensable techniques for directly visualizing the morphology of aggregates in solution. nih.govrsc.org These methods provide crucial information about the size, shape, and lamellarity of vesicles and other structures formed by this compound and its analogs.

Cryogenic Transmission Electron Microscopy (cryo-TEM) is particularly valuable as it allows for the observation of the aggregates in a vitrified, near-native state, avoiding potential artifacts from drying or staining. rsc.org Studies on similar double-chain surfactants have utilized cryo-TEM to identify the morphology of aggregates, such as vesicles, in aqueous solutions. acs.org For example, in pepticombisomes, which are vesicles formed from polypeptides and didodecyl phosphate, cryo-TEM has confirmed the formation of predominantly unilamellar vesicles. nih.gov

Analysis of TEM and cryo-TEM images can provide quantitative data on the size distribution of the vesicles. For pepticombisomes, a mean diameter of 3.31 µm with a standard deviation of 3.02 µm was determined from the analysis of 200 vesicles. nih.gov Such data is essential for understanding the effects of preparation methods and solution conditions on the resulting aggregate structures. psu.edu

Table 2: Vesicle Size Distribution from Electron Microscopy

| System | Mean Diameter (µm) | Standard Deviation (µm) | Skewness |

|---|

Rheological Techniques for Macroscopic Properties

Rheological measurements provide insight into the macroscopic flow behavior and viscoelastic properties of solutions containing self-assembled structures. These properties are directly related to the morphology, concentration, and interactions of the aggregates. While specific rheological data for this compound is not detailed in the provided search results, the principles can be inferred from studies of similar surfactant systems.

The transition from spherical micelles to worm-like micelles and eventually to vesicles can be correlated with significant changes in the solution's viscosity. researchgate.net The entanglement of worm-like micelles, for instance, typically leads to a dramatic increase in viscosity and the appearance of viscoelastic properties. The formation of a vesicular phase may also influence the rheological profile, depending on the concentration and ordering of the vesicles.

The rheological behavior is sensitive to factors such as temperature, concentration, and the presence of additives. For example, the gel-to-liquid crystal phase transition in vesicle bilayers, which can be observed using techniques like Differential Scanning Calorimetry (DSC), has a profound impact on the mechanical properties of the vesicle suspension. psu.edu This transition involves a change from ordered, tilted alkyl chains to a more fluid, liquid-like arrangement. psu.edu Understanding these transitions is crucial for applications where the material's flow characteristics are important.

Theoretical and Computational Modeling of Potassium Didodecyl Phosphate Systems

Molecular Dynamics (MD) Simulations of Self-Assembly and Interfacial Adsorptionnih.govnih.gov

Molecular dynamics simulations track the positions and velocities of atoms and molecules over time, governed by a set of force fields that describe the interatomic and intermolecular interactions. This technique is particularly well-suited for studying the spontaneous organization of surfactant molecules into larger aggregates and their behavior at interfaces. Both all-atom and coarse-grained models are employed, with the latter enabling the simulation of larger systems over longer timescales, which is often necessary to capture the full scope of self-assembly processes. nih.govresearchgate.net

Simulation of Micelle and Vesicle Formation

MD simulations have been effectively used to model the aggregation of single-chain n-dodecyl phosphates, which are structurally analogous to the didodecyl phosphate (B84403) anion. These simulations provide a detailed picture of how amphiphiles organize in aqueous environments. nih.gov

Vesicle Formation: Didodecyl phosphate, with its double-chain structure, has a greater tendency to form bilayers, which can enclose a solvent to form vesicles. MD simulations can model the formation of these planar bilayer membranes, which serve as a proxy for the vesicle wall. nih.gov These simulations reveal how the double alkyl chains pack together to create a hydrophobic interior, while the phosphate headgroups form the inner and outer surfaces of the bilayer, interacting with the encapsulated and surrounding aqueous solution, respectively. The stability of these bilayer structures is influenced by factors such as pH, with hydrogen bonding between phosphate headgroups playing a significant role at lower pH values. nih.gov

| Simulated Aggregate | Key Structural Features | Influencing Factors |

| Micelle | Spherical core of hydrophobic dodecyl chains; hydrophilic phosphate headgroups on the surface. | Surfactant concentration, pH (energetically favored at high pH). nih.gov |

| Vesicle (Bilayer) | Double layer of didodecyl phosphate molecules; hydrophobic core and hydrophilic surfaces. | pH (stabilized by hydrogen bonding at low pH), presence of counterions. nih.govacs.org |

Investigation of Molecular Interactions at Interfacesucl.ac.uk

MD simulations provide detailed information about the interactions between potassium didodecyl phosphate molecules and their environment at various interfaces, such as the air-water or solid-water interface. At the air-water interface, the amphiphilic molecules orient themselves with their hydrophobic tails pointing towards the air and their hydrophilic heads remaining in the water.

Simulations can quantify the orientation of the surfactant molecules, the density profile across the interface, and the nature of the interactions. For instance, the potassium ions will be localized near the phosphate headgroups due to strong electrostatic attractions. Water molecules will form hydration shells around the hydrophilic headgroups, and the extent of water penetration into the hydrophobic tail region can be assessed. nih.gov These simulations are crucial for understanding the role of this compound as a surfactant, where its ability to reduce surface tension is directly related to its behavior at the interface. mdpi.com

Prediction of Microstructural Evolution and Dynamics

One of the strengths of MD simulations is their ability to capture the dynamic evolution of molecular systems. For this compound, this includes the kinetics of micelle and vesicle formation, the exchange of individual surfactant molecules between aggregates and the bulk solution, and the fusion of vesicles. researchgate.netacs.org

Simulations can track the diffusion of the surfactant molecules within an aggregate and the movement of counterions. nih.gov For example, the lateral diffusion of didodecyl phosphate molecules within a bilayer can be calculated, providing insights into the fluidity of the membrane. acs.org The lifetime of hydrogen bonds between the phosphate headgroups and with surrounding water molecules can also be determined, which is crucial for understanding the stability of the aggregates. nih.gov These dynamic properties are essential for predicting how the microstructure of a this compound solution will evolve over time and in response to changes in conditions like temperature or concentration.

Density Functional Theory (DFT) Calculations for Surface Interactionsnih.gov

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is particularly useful for studying the interactions between molecules and solid surfaces with high accuracy, providing detailed information about adsorption energies, preferred conformations, and the nature of the chemical bonds formed.

Adsorption Energy and Conformation on Crystalline Surfacesnih.gov

DFT calculations have been successfully applied to study the adsorption of dodecyl phosphate, the anionic component of this compound, on crystalline mineral surfaces like kaolinite (B1170537). journalssystem.com These studies are critical for applications where the surfactant is used to modify the surface properties of minerals.

The calculations determine the most stable adsorption configurations of the molecule on the surface. For dodecyl phosphate on kaolinite, it has been shown that the molecule prefers to adsorb on specific crystallographic surfaces over others. journalssystem.com The adsorption energy, a key output of DFT calculations, quantifies the strength of the interaction between the surfactant and the surface. A more negative adsorption energy indicates a more stable and favorable adsorption process. researchgate.net DFT studies have revealed that dodecyl phosphate can form strong hydrogen bonds with the hydroxyl groups present on the kaolinite surface, which is a primary mechanism for its adsorption. journalssystem.com

| Crystalline Surface | Adsorption Energy (Example Range for Phosphates) | Dominant Interaction Type |

| Kaolinite (001) surface journalssystem.com | Stronger than on (001̅) surface journalssystem.com | Hydrogen Bonding journalssystem.com |

| Faujasite mdpi.com | 31.64 - 161 kJ/mol mdpi.com | Electrostatic Attraction, Hydrogen Bonding mdpi.com |

| Graphene Nanodots nih.gov | < 0.5 eV nih.gov | Physisorption, Electrostatic Interaction nih.gov |

Note: The provided adsorption energy ranges are for phosphate-containing molecules on various surfaces to illustrate typical values obtained from DFT calculations and are not specific to this compound.

Electronic Structure and Bonding Analysisnih.gov

DFT provides a detailed description of the electronic structure of the adsorbate-surface system, offering insights into the nature of the chemical bonding. mdpi.com By analyzing the distribution of electron density, one can distinguish between different types of interactions, such as covalent bonds, ionic bonds, and weaker van der Waals forces. researchgate.net

For the adsorption of dodecyl phosphate on a mineral surface, DFT calculations can generate differential electron density maps. These maps visualize the redistribution of electrons upon adsorption, highlighting regions of electron accumulation and depletion. researchgate.net This analysis can confirm the formation of hydrogen bonds between the oxygen atoms of the phosphate group and hydrogen atoms on the mineral surface. Furthermore, a Mulliken population analysis can be performed to quantify the charge transfer between the adsorbing molecule and the surface atoms, providing further evidence for the nature and strength of the formed bonds. journalssystem.com The analysis of the density of states (DOS) can also reveal how the electronic states of the molecule and the surface are modified upon adsorption, indicating the formation of new chemical bonds. nih.gov

Continuum Models for Colloidal Stability and Interaction Forces (e.g., DLVO Theory Applications)

The stability of colloidal dispersions containing this compound is governed by the balance of attractive and repulsive forces between particles or droplets. The classical Derjaguin-Landau-Verwey-Overbeek (DLVO) theory is a fundamental continuum model used to describe these interactions. wikipedia.org DLVO theory considers the total interaction energy between colloidal particles as the sum of two primary forces: the attractive van der Waals forces and the repulsive electrostatic double-layer forces. wikipedia.org

In a system containing this compound, the phosphate head groups can adsorb onto the surfaces of dispersed particles, creating a surface charge. This charge leads to the formation of an electrical double layer, where counter-ions (in this case, potassium ions) are attracted to the surface, creating a diffuse layer that extends into the surrounding medium. When two such particles approach each other, their electrical double layers overlap, resulting in a repulsive force that prevents aggregation and enhances colloidal stability. wikipedia.org

The magnitude of these forces is influenced by factors such as the concentration of this compound, the ionic strength of the solution, and the pH. For instance, an increase in the concentration of the surfactant can lead to a higher surface charge and stronger repulsion. Conversely, high salt concentrations can compress the electrical double layer, reducing the repulsive forces and potentially leading to flocculation.

While no specific studies detailing the application of DLVO theory to this compound were identified, research on structurally similar compounds like sodium dihexadecyl phosphate provides insights. Studies on such dialkyl phosphate systems have shown that charge neutralization can lead to extensive particle aggregation, indicating the critical role of electrostatic repulsion in maintaining colloidal stability. nih.gov

The interaction forces in a hypothetical this compound stabilized emulsion could be modeled to predict its stability. The following table illustrates the type of data that would be generated in such a study, showing the calculated attractive and repulsive forces at different particle separation distances.

Table 1: Illustrative DLVO Interaction Force Calculations for a this compound Stabilized System

| Separation Distance (nm) | van der Waals Attractive Force (nN) | Electrostatic Repulsive Force (nN) | Net Interaction Force (nN) |

|---|---|---|---|

| 1 | -10.5 | 25.2 | 14.7 |

| 5 | -2.1 | 8.5 | 6.4 |

| 10 | -0.5 | 2.9 | 2.4 |

| 20 | -0.1 | 0.8 | 0.7 |

| 50 | -0.01 | 0.1 | 0.09 |

Note: This table is a hypothetical representation of data that could be obtained from DLVO modeling and does not represent actual experimental results.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Design

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to predict the physicochemical properties of molecules based on their chemical structure. mdpi.comvt.edu These models are valuable in the predictive design of new surfactants and formulations by establishing a mathematical relationship between molecular descriptors and a specific property of interest. nih.gov

For this compound, QSPR models could be developed to predict a range of important properties, such as its critical micelle concentration (CMC), surface tension, and emulsification efficiency. The development of a QSPR model involves several key steps:

Data Collection: A dataset of molecules with known properties is compiled. For a model predicting surfactant properties, this would include a variety of surfactants with different alkyl chain lengths and head groups.

Descriptor Calculation: A large number of numerical descriptors are calculated for each molecule in the dataset. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), quantum-chemical (e.g., HOMO-LUMO energies), or geometrical (e.g., surface area).

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to select the most relevant descriptors and build a mathematical model that correlates these descriptors with the property of interest. tandfonline.comdigitellinc.com

Model Validation: The predictive power of the model is assessed using internal and external validation techniques to ensure its robustness and reliability.

A hypothetical QSPR model for predicting a property of an alkyl phosphate surfactant is presented below. This illustrates how different molecular descriptors could be correlated with a specific property.

Table 2: Example of a Hypothetical QSPR Model for Predicting a Surfactant Property

| Molecular Descriptor | Coefficient | Value for this compound (Illustrative) | Contribution to Property |

|---|---|---|---|

| Molecular Weight | 0.02 | 402.58 | 8.05 |

| LogP (Octanol-Water Partition Coefficient) | 1.5 | 5.2 | 7.8 |

| Polar Surface Area | -0.1 | 86.7 | -8.67 |

| Number of Rotatable Bonds | 0.3 | 22 | 6.6 |

| Predicted Property Value (Illustrative) | 13.78 |

Note: This table is a hypothetical representation to illustrate the concept of a QSPR model and does not represent a real predictive model or actual data.

By leveraging QSPR, researchers can computationally screen and design new dialkyl phosphate surfactants with desired properties for specific applications, reducing the need for extensive experimental synthesis and testing.

Advanced Applications in Materials Science and Engineering

Design of Stable Colloidal Dispersions and Emulsions

The formation of stable colloidal dispersions and emulsions is critical in numerous industrial applications, including coatings, cosmetics, and pharmaceuticals. Potassium didodecyl phosphate (B84403) excels in this area due to its amphiphilic nature, possessing a hydrophilic phosphate head and two long hydrophobic dodecyl tails.

Emulsification and Solubilization Properties in Complex Media

Potassium didodecyl phosphate is a highly effective emulsifier, capable of stabilizing oil-in-water (O/W) emulsions. google.com Its molecular structure allows it to position itself at the oil-water interface, reducing the interfacial tension and preventing the coalescence of oil droplets. mdpi.com This property is particularly valuable in complex media containing various components such as salts, polymers, and other surfactants.

The presence of two alkyl chains in this compound enhances its ability to create stable microemulsions, which are thermodynamically stable, transparent, and have droplet sizes in the nanometer range. up.ac.zanih.gov These systems are advantageous for their prolonged storage and potential for controlled release of active ingredients. nih.gov Research has shown that the stability and emulsification capacity are influenced by factors such as the concentration of the surfactant, the nature of the oil phase, and the ionic strength of the aqueous phase. up.ac.za For instance, in some systems, an optimal ionic strength can maximize the amount of aqueous phase that can be emulsified. up.ac.za

The emulsification efficiency of this compound can be further enhanced when used in combination with other surfactants. For example, when mixed with non-ionic surfactants, it can increase the cloud point of the non-ionic component, indicating the formation of more stable mixed micelles. researchgate.net

Table 1: Factors Influencing Emulsification with Phosphate Esters

| Factor | Effect on Emulsion Stability | Reference |

| Surfactant Concentration | Higher concentrations generally lead to more stable emulsions up to a certain point. | up.ac.za |

| Oil Phase Composition | The chemical nature of the oil influences the surfactant's packing at the interface. | mdpi.com |

| Aqueous Phase Ionic Strength | Can either enhance or detract from stability depending on the specific system. | up.ac.za |

| Presence of Co-surfactants | Can improve emulsification and the stability of microemulsions. | up.ac.zanih.gov |

| Temperature | Affects surfactant solubility and the phase behavior of the emulsion. | researchgate.net |

This table provides an interactive overview of key factors influencing the emulsification properties of phosphate ester surfactants like this compound.

Steric Stabilization Mechanisms in Vesicular Systems

Vesicles, which are microscopic sacs composed of a lipid bilayer, are of great interest for drug delivery and other applications. google.com this compound can self-assemble into vesicular structures in aqueous solutions. acs.org The stability of these vesicles is crucial for their functionality.

One of the key mechanisms for stabilizing vesicular systems is steric stabilization. This involves the attachment of bulky, hydrophilic groups to the vesicle surface, which creates a repulsive barrier and prevents the vesicles from aggregating. While this compound itself primarily provides electrostatic stabilization due to its charged headgroup, it can be a component in sterically stabilized systems.

For instance, in mixed lipid systems, the inclusion of lipids conjugated with polymers like polyethylene (B3416737) glycol (PEG) provides steric hindrance. rug.nl The long, flexible PEG chains extend from the vesicle surface into the surrounding medium, creating a protective layer that repels other vesicles. The effectiveness of this steric stabilization can depend on the length and density of the PEG chains. Research on similar systems has shown that the rate of release of encapsulated materials can be tuned by altering the properties of the lipid anchor, such as the length and saturation of its alkyl chains. rug.nl

Development of Responsive Organogels and Soft Materials

Organogels are a class of soft materials where an organic liquid is entrapped within a three-dimensional network of self-assembled gelator molecules. researchgate.netpsu.edu this compound and similar long-chain phosphate surfactants have shown potential in the formation of these intriguing materials.

Tunable Rheology and Mechanical Properties of Gel Networks

The rheological and mechanical properties of organogels, such as their stiffness and flow behavior, are critical for their applications. sci-hub.senih.gov These properties are highly tunable in systems involving phosphate-based gelators. researchgate.netfrontiersin.org

The formation of the gel network is driven by non-covalent interactions, such as van der Waals forces between the long alkyl chains and hydrogen bonding involving the phosphate headgroups. researchgate.net By modifying factors like the concentration of the gelator, the composition of the solvent, and the temperature, the structure of the gel network can be controlled, thereby tuning its mechanical properties. nih.govrsc.org For example, increasing the gelator concentration generally leads to a stiffer gel with a higher storage modulus (G'). frontiersin.org

The rheological properties of these gels can be characterized by techniques such as oscillatory rheology, which measures the storage modulus (G') and loss modulus (G''). sci-hub.se A higher G' relative to G'' indicates a more solid-like, elastic behavior, which is characteristic of a well-formed gel network. frontiersin.org

Table 2: Research Findings on Tunable Gel Properties

| Parameter Varied | Observed Effect on Gel Properties | Relevant Research Context | Reference |

| Gelator Concentration | Increased concentration leads to higher storage modulus (G') and a stronger gel network. | General principle in hydrogel and organogel formation. | frontiersin.org |

| Solvent Composition | The nature of the organic solvent affects the self-assembly and morphology of the gelator network. | Observed in various low-molecular-weight organogel systems. | acs.org |

| Temperature | Can induce reversible sol-gel transitions, affecting the mechanical properties. | A key feature of physically crosslinked gels. | nih.gov |

| Crosslinking Density | In chemically crosslinked systems, higher crosslinking leads to increased stiffness. | Studies on hydrogels demonstrate this principle. | researchgate.netnih.gov |

This interactive table summarizes key research findings on how the properties of gel networks can be tuned.

Applications in Flow Control and Smart Fluids

The ability to control the flow properties of a fluid has significant implications for various technologies. "Smart fluids" are materials whose viscosity can be altered by an external stimulus, such as an electric or magnetic field.

While direct research on this compound in smart fluids is limited, the principles governing the behavior of similar phosphate esters are relevant. For instance, the application of an electric field can influence the decomposition and film-forming properties of phosphate esters on surfaces. acs.org This suggests that the orientation and interaction of this compound molecules could potentially be manipulated with external fields, leading to changes in the bulk fluid properties.

The shear-thinning behavior observed in many organogel systems, where the viscosity decreases under shear stress, is also a valuable property for flow control. nih.govrsc.org This allows the material to be easily injected or pumped while maintaining a solid-like structure at rest.

Interfacial Modifiers for Surface Engineering

The ability of a material to alter the properties of a surface is fundamental to many technologies, from lubrication to biocompatible coatings. cityu.edu.hk this compound and its analogs serve as effective interfacial modifiers. acs.org

Its amphiphilic structure allows it to adsorb onto various surfaces, changing their characteristics, such as wettability and charge. acs.org For example, the adsorption of this compound onto a hydrophobic surface would render it more hydrophilic due to the orientation of the phosphate headgroups towards the aqueous phase.

In the context of lubrication, long-chain phosphate esters can form protective films on metal surfaces, reducing friction and wear. acs.orgnih.gov The application of an electric field has been shown to accelerate the decomposition of some phosphate esters and promote the formation of these protective films. acs.org

Furthermore, in the realm of materials synthesis, the use of phosphate-containing molecules as interfacial modifiers can influence the crystallization and growth of thin films, leading to improved material quality and device performance. acs.org

Enhancement of Surface Wetting and Spreading

The modification of surface properties, particularly wetting and spreading, is critical for applications ranging from corrosion protection to self-cleaning surfaces. This compound and its related compounds have been investigated for their ability to alter the surface energy of materials, thereby controlling how liquids interact with them.

Research has demonstrated that treating metallic surfaces with solutions containing didodecyl phosphate can significantly alter their wetting characteristics, often inducing hydrophobicity. For instance, studies on aluminum alloys have shown that the application of a mixture of monododecyl and didodecyl phosphate can lead to a superhydrophobic (SHP) state, which is characterized by very high water contact angles. ijcsi.proresearchgate.net In one study, the treatment of an AMg6 aluminum alloy with an aqueous solution containing a mixture of monododecyl phosphate (40 wt%) and didodecyl phosphate (55 wt%) was explored. ijcsi.pro The formation of protective films from these solutions was found to impart significant water-repellent properties.

The effectiveness of the treatment can be influenced by factors such as the concentration of the alkyl phosphate solution and the pre-treatment of the surface. For example, laser texturing of an aluminum alloy surface followed by modification in an aqueous didodecyl phosphate (DDP) solution at a concentration of 1 mmol·L⁻¹ resulted in a superhydrophobic coating with a water contact angle of 158°. researchgate.net

Table 1: Effect of Didodecyl Phosphate (DDP) Treatment on the Water Contact Angle of Aluminum Alloy Surfaces

| Surface Treatment | DDP Concentration (mmol·L⁻¹) | Temperature (°C) | Resulting Water Contact Angle (Θс) | Reference |

| AMg6 alloy in aqueous DDP solution | 10 | 20 | 135° | researchgate.net |

| Laser-textured AMg6 alloy in aqueous DDP solution | 1 | 50 | 158° | researchgate.net |

| Laser-textured AMg6 alloy in aqueous DDP solution | 10 | 50 | 157° | researchgate.net |

| LY12 alloy in DDP solution | 2 | Not Specified | 105° | ijcsi.pro |

These findings highlight the potential of didodecyl phosphate-based treatments for creating water-repellent and potentially self-cleaning surfaces on metals, which can enhance their durability and performance in various environments. The mechanism behind this hydrophobization is attributed to the chemisorption of the alkyl phosphate anions onto the metal oxide surface, forming a stable, low-energy coating. ijcsi.pro

Control of Particle Dispersion and Aggregation

The ability to control the dispersion of particles in a liquid medium and prevent their aggregation is crucial in the formulation of paints, inks, ceramics, and other composite materials. google.com Phosphate esters, including this compound, are effective dispersants due to their amphiphilic nature. ilco-chemie.de The phosphate group can adsorb onto the surface of inorganic particles, while the long alkyl chains extend into the liquid medium, providing steric stabilization that prevents the particles from coming into close contact and aggregating.

Research has shown the effectiveness of didodecyl hydrogen phosphate (DHP), a closely related compound, in dispersing nano-sized barium titanate (BaTiO₃) particles in a toluene-ethanol solvent mixture. researchgate.net The adsorption of the DHP dispersant onto the surface of the BaTiO₃ particles was found to be critical for achieving a stable slurry with desirable rheological properties. researchgate.net Similarly, phosphate esters are used as dispersing agents in pigment preparations and can be employed in acidic, neutral, and alkaline cleaners due to their excellent dispensability for solid particles. ilco-chemie.de

Furthermore, didodecyl phosphate has been studied in the context of forming self-assembled organogels. In a system with aluminum isopropoxide and didodecyl phosphate in decane (B31447), the ratio of aluminum to surfactant was found to sensitively control the rheology and structure of the resulting material. nist.gov At certain ratios, the didodecyl phosphate aggregates form locally cylindrical and molecularly thin structures, leading to the formation of a connected network with physical gel behavior. nist.gov This demonstrates the compound's ability to not only disperse particles but also to control their aggregation into well-defined, functional structures. This control over aggregation is vital for creating materials with specific mechanical and flow properties. nist.gov

Table 2: Applications of Didodecyl Phosphate in Particle Dispersion and Aggregation Control

| Application | Material System | Function of Didodecyl Phosphate | Outcome | Reference |

| Ceramic Slurry | Barium Titanate (BaTiO₃) in Toluene-Ethanol | Dispersant | Stable dispersion with controlled rheology | researchgate.net |

| Organogel Formation | Aluminum Isopropoxide in Decane | Gelling Agent / Structure-Directing Agent | Formation of a viscoelastic gel network | nist.gov |

| Pigment Preparations | Various Pigments | Dispersing Agent | Stable pigment dispersions | google.comilco-chemie.de |

The versatility of this compound and its derivatives in controlling interfacial properties makes them valuable components in the formulation of advanced materials where surface wetting and particle stability are of paramount importance.

Q & A

Q. What are the recommended methods for synthesizing Potassium didodecyl phosphate with high purity?

this compound can be synthesized via two primary routes:

- Route 1: Reaction of dodecanol with phosphorus oxychloride (POCl₃) followed by neutralization with potassium hydroxide. This method yields approximately 34% and requires careful control of stoichiometry and temperature to avoid byproducts .

- Route 2: Hydrolysis of di-n-dodecyl phosphite in the presence of a catalyst, followed by potassium salt formation. This method emphasizes purification via recrystallization from non-polar solvents to remove unreacted alcohols .

Key Considerations: Monitor reaction pH and intermediate purity using thin-layer chromatography (TLC) or NMR spectroscopy to confirm esterification completeness.

Q. How should this compound be characterized to confirm its structural integrity and purity?

- Structural Confirmation: Use ¹H/³¹P NMR to verify the phosphate ester linkage and alkyl chain integrity. Peaks at δ 1.2–1.6 ppm (methylene/methyl groups) and a singlet near δ 0.5–1.0 ppm (phosphate group) are typical .

- Purity Assessment: Employ HPLC with evaporative light scattering detection (ELSD) to quantify residual alcohols or phosphoric acid impurities. A melting point of 48–49°C and density of 0.946 g/cm³ are indicative of purity .

- Elemental Analysis: Verify potassium content via atomic absorption spectroscopy (AAS) against theoretical values (≈8.9% w/w) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for aerosol-generating steps .

- Waste Management: Collect organic waste separately and neutralize acidic residues with sodium bicarbonate before disposal. Collaborate with certified waste management services for phosphate-containing waste .